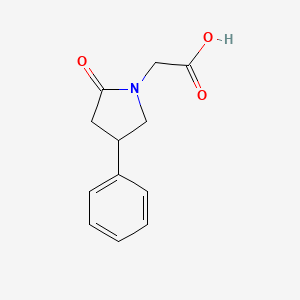

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. According to the PubChem database, the official IUPAC name for this compound is this compound, which accurately describes the structural arrangement of functional groups within the molecule. The compound is assigned the Chemical Abstracts Service registry number 67118-34-7, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C₁₂H₁₃NO₃ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 219.24 g/mol. The simplified molecular-input line-entry system representation is C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2, which provides a linear notation for the three-dimensional structure. The International Chemical Identifier string InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) offers a standardized method for representing the molecular structure in computational chemistry applications.

Alternative nomenclature systems recognize this compound under several synonymous names, including (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetic acid. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The systematic naming convention emphasizes the key structural features: the oxo group at position 2 of the pyrrolidine ring, the phenyl substituent at position 4, and the acetic acid side chain attached to the nitrogen atom.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| CAS Registry Number | 67118-34-7 | |

| InChIKey | IBYVEHXQCORQKW-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics that significantly influence its chemical behavior and intermolecular interactions. Crystallographic studies have revealed important structural parameters that define the spatial arrangement of atoms within the molecule. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the phenyl substituent occupying a position that minimizes steric hindrance with adjacent functional groups.

Recent crystallographic investigations have demonstrated that the compound exhibits conformational flexibility, particularly regarding the orientation of the phenyl ring relative to the pyrrolidine core structure. X-ray diffraction analysis indicates that the plane of the pyrrolidine ring is positioned at specific angular relationships to the attached phenyl group, creating distinct conformational states that can be observed in solid-state structures. These conformational variations arise from the rotation around single bonds connecting the phenyl group to the pyrrolidine ring system.

The crystal structure analysis reveals important bond lengths and angles that characterize the molecular framework. The carbon-carbon bond lengths within the pyrrolidine ring typically range from 1.52 to 1.55 Ångströms, consistent with saturated carbon-carbon single bonds. The carbon-nitrogen bond connecting the pyrrolidine nitrogen to the acetic acid side chain measures approximately 1.47 Ångströms, reflecting the sp³ hybridization of the nitrogen atom. The carbonyl group in the pyrrolidine ring exhibits a carbon-oxygen double bond length of approximately 1.22 Ångströms, characteristic of amide carbonyl functionality.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the carboxylic acid functionality and the carbonyl oxygen of the pyrrolidine ring. These interactions create extended networks that stabilize the crystal structure and influence the physical properties of the solid material. The carboxylic acid group participates in both hydrogen bond donor and acceptor interactions, forming dimeric associations with neighboring molecules through O-H···O hydrogen bonds.

Stereochemical Considerations and Chiral Centers

The stereochemical analysis of this compound reveals the presence of a single chiral center located at the carbon atom bearing the phenyl substituent within the pyrrolidine ring system. This asymmetric carbon atom can exist in either R or S configuration, giving rise to two enantiomeric forms of the compound with distinct three-dimensional arrangements. The absolute configuration at this stereogenic center significantly influences the molecular properties and potential biological activities of each enantiomer.

Database entries specifically identify both the racemic mixture and individual enantiomers of this compound. The PubChem database contains separate entries for the (4R)-enantiomer, designated as 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetic acid, which bears the InChIKey IBYVEHXQCORQKW-JTQLQIEISA-N to distinguish it from the racemic mixture. This enantiomer exhibits specific stereochemical descriptors in its SMILES notation, represented as C1C@@HC2=CC=CC=C2, where the @@H designation indicates the absolute configuration at the chiral center.

The stereochemical implications extend beyond simple molecular recognition to influence conformational preferences and intermolecular interactions. Each enantiomer may adopt slightly different preferred conformations due to the specific spatial arrangement of substituents around the chiral center. These conformational differences can affect crystal packing arrangements, solubility characteristics, and other physical properties that depend on molecular shape and intermolecular recognition patterns.

Related research on similar compounds, such as phenylpiracetam, demonstrates that stereochemical considerations are crucial for understanding structure-activity relationships in this class of molecules. Studies have shown that different enantiomers of structurally related compounds can exhibit markedly different pharmacological profiles, emphasizing the importance of stereochemical characterization for complete structural understanding. The racemic nature of commercially available samples often reflects the synthetic methodology employed in their preparation, where asymmetric synthesis or chiral resolution techniques may not have been implemented.

Conformational Analysis via X-ray Diffraction Studies

X-ray diffraction studies provide definitive insights into the conformational behavior of this compound in the solid state, revealing important information about molecular flexibility and preferred spatial arrangements. Crystallographic investigations have identified multiple conformational states that this molecule can adopt, particularly involving rotational freedom around key single bonds within the structure. These conformational variations have significant implications for understanding the compound's behavior in different environments and its potential interactions with other molecules.

The most significant conformational flexibility occurs around the bond connecting the phenyl ring to the pyrrolidine system, allowing for various orientations of the aromatic substituent relative to the heterocyclic core. X-ray diffraction data indicates that the phenyl ring can adopt different angular orientations while maintaining favorable intramolecular and intermolecular interactions. This rotational freedom is constrained by steric interactions between the phenyl ring and other portions of the molecule, as well as by crystal packing forces in the solid state.

Additional conformational considerations involve the acetic acid side chain attached to the pyrrolidine nitrogen atom. The flexible ethylene bridge in this side chain allows for different orientations of the carboxylic acid functionality, which can significantly impact hydrogen bonding patterns and crystal packing arrangements. The preferred conformations in the crystal structure represent energy-minimized arrangements that balance intramolecular stability with favorable intermolecular interactions.

Temperature-dependent studies and comparative analysis of different crystal forms have revealed that conformational preferences can be influenced by external conditions and crystal environment. Some structural investigations have identified polymorphic forms where the same molecule adopts different conformational states in response to varying crystallization conditions. These observations highlight the dynamic nature of the molecular structure and its ability to adapt to different environmental constraints.

The conformational analysis extends to understanding how molecular flexibility affects physical properties such as solubility, melting behavior, and intermolecular recognition. Different conformational states may exhibit varying degrees of molecular surface area exposure, affecting solvation behavior and crystal stability. The X-ray diffraction studies thus provide crucial information for predicting and understanding the compound's behavior in various applications and environments.

Properties

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVEHXQCORQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385386 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-34-7 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to belong to the group of aromatic amines, which are often involved in various biological processes.

Biochemical Analysis

Biochemical Properties

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the AMPA receptor, influencing its function . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce anxiety and improve activity in animal models, indicating its impact on neuronal cells and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the AMPA receptor is a key example of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing anxiety and improving cognitive function . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Biological Activity

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, also known as a derivative of phenylpyrrolidine, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound is noted for its structural similarity to other nootropic agents, such as phenylpiracetam, which have been shown to enhance cognitive function and provide neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a phenyl group and an acetic acid moiety, contributing to its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neurons from excitotoxicity induced by glutamate, suggesting a role in mitigating neuronal damage during ischemic events .

- Cognitive Enhancement : Animal models have shown that this compound can improve cognitive functions, particularly in conditions of ischemic brain injury. Behavioral tests indicated enhancements in locomotor activity and reductions in anxiety-like behaviors .

- Interaction with Neurotransmitter Systems : Molecular docking studies suggest that this compound may influence AMPA receptor function, which is crucial for synaptic transmission and plasticity .

Table 1: Summary of Biological Activities

Case Studies and Experimental Findings

A notable study evaluated the effects of this compound in a rat model of acute focal cerebral ischemia. The compound was administered intraperitoneally at a dosage of 125 mg/kg over five days. Behavioral assessments included:

- Open Field Test (OFT) : Results showed increased locomotor activity and reduced immobility time compared to control groups treated with saline or piracetam.

- Light-Dark Box Test (LDB) : The compound significantly decreased anxiety-like behaviors, indicating its potential as an anxiolytic agent .

- Neurological Deficit Assessment : Although no significant differences were noted in neurological damage between treatment groups, the compound demonstrated trends towards improved recovery rates compared to controls .

Scientific Research Applications

Pharmacological Applications

Nootropic Activity

This compound is primarily noted for its nootropic effects, which enhance cognitive functions such as memory, attention, and learning. It is structurally related to phenylpiracetam, a well-known nootropic drug. Research indicates that 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid can improve cognitive performance in conditions associated with vascular diseases and metabolic disorders in the brain. It has been shown to be effective in treating conditions like post-traumatic stress and chronic cerebrovascular insufficiency, where cognitive decline is prevalent .

Therapeutic Uses

The compound has been investigated for its potential in treating neurotic conditions, including lethargy and increased fatigue. It has also been used in the management of learning disorders and psycho-organic syndromes characterized by memory impairment . The versatility of this compound extends to its application in obesity treatment and stress resistance enhancement, making it a candidate for broader therapeutic uses.

Chemical Composition and Derivatives

The compound can exist in various forms, including its optical isomers and pharmaceutically acceptable salts. For example, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate is another derivative that has shown promising results when combined with the original compound to enhance therapeutic efficacy . The pharmaceutical compositions containing these compounds are typically formulated into tablets, capsules, or injectable solutions for clinical use .

Case Study: Anti-amnestic Activity

One notable study focused on the anti-amnestic properties of the compound. In this clinical trial, varying concentrations of this compound were administered to assess their impact on cognitive recovery in patients with memory deficits. Results indicated significant improvements in cognitive function at higher concentrations compared to control groups .

Case Study: Treatment of Cognitive Disorders

Another clinical evaluation highlighted the effectiveness of this compound in patients suffering from cognitive impairments due to vascular diseases. The study demonstrated that patients treated with formulations containing this compound exhibited improved scores on cognitive assessments compared to those receiving standard treatments .

Safety and Regulatory Status

The safety profile of this compound has been evaluated through various toxicological assessments. These studies confirm that when used within recommended dosages, the compound exhibits minimal side effects, making it a viable option for long-term use in cognitive enhancement therapies . Regulatory bodies have recognized its potential, leading to approvals for use in specific formulations aimed at improving cognitive health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid with analogs differing in substituents, ring systems, or functional groups:

Key Structural and Functional Differences

Substituent Effects: The phenyl group at C4 in the target compound enhances lipophilicity and receptor binding compared to the non-substituted analog (CAS: 53934-76-2) .

Functional Group Impact: The acetic acid moiety in all analogs facilitates solubility and conjugation (e.g., taurine derivatives in ).

Derivatives with extended aromatic systems (e.g., ) may target central nervous system (CNS) receptors more selectively.

Q & A

Q. Table 1. Key Analytical Parameters for HPLC Purity Assessment

| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (min) |

|---|---|---|---|---|

| C18 (5 µm) | Acetonitrile/Water (30:70) + 0.1% TFA | 1.0 mL/min | 254 nm | 8.2 ± 0.3 |

| Chiralpak IA | Hexane/IPA (90:10) | 0.8 mL/min | 220 nm | 12.5 (R), 14.1 (S) |

Q. Table 2. DFT-Calculated Reactivity Descriptors

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.32 | Electrophilic attack at pyrrolidine N |

| LUMO Energy | -1.45 | Nucleophilic attack at carbonyl C |

| Band Gap (ΔE) | 4.87 | Kinetic stability under redox conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.